3-Chloro-6-iodo-9H-carbazole
Description
3-Chloro-6-iodo-9H-carbazole is a halogenated carbazole derivative characterized by a chloro substituent at the 3-position and an iodo group at the 6-position of the carbazole backbone. Halogenated carbazoles are pivotal in materials science due to their tunable electronic properties, thermal stability, and applications in organic electronics, such as organic light-emitting diodes (OLEDs) .
Properties
CAS No. |
52693-92-2 |
|---|---|
Molecular Formula |
C12H7ClIN |
Molecular Weight |
327.55 g/mol |
IUPAC Name |
3-chloro-6-iodo-9H-carbazole |
InChI |
InChI=1S/C12H7ClIN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
InChI Key |
JQFHQNIWVCFQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-9H-carbazole typically involves the halogenation of 9H-carbazole. One common method is the iodination of 9H-carbazole followed by chlorination. For instance, a solution of 9H-carbazole and potassium iodide in acetic acid is heated to 100°C, and potassium iodate is added in portions to achieve iodination . The resulting 3-iodo-9H-carbazole can then be chlorinated using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for 3-Chloro-6-iodo-9H-carbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-6-iodo-9H-carbazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-9H-carbazole depends on its specific application. In organic electronics, its high charge carrier mobility and photoconductivity are crucial for its function in devices like OLEDs and OPVs. In pharmaceuticals, the compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Halogen substituents significantly influence the electronic and steric properties of carbazoles. Key comparisons include:
*Estimated based on molecular formula C₁₂H₇ClIN.
- Electronic Effects: The electron-withdrawing nature of Cl and I substituents reduces the HOMO-LUMO gap compared to non-halogenated carbazoles, enhancing charge-transport properties .
- Thermal Stability : 3-Chloro-9H-carbazole exhibits a high boiling point (388.7°C) and flash point (220.9°C) , suggesting that 3-Chloro-6-iodo-9H-carbazole may similarly display robust thermal stability, critical for high-temperature device applications.
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